6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid
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Overview
Description
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxypyridinyl group, an amino group, and a nitrobenzoic acid moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Methoxylation: The addition of a methoxy group to the pyridine ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amination and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 6-amino-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methoxypyridine-3-boronic acid
- 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid
Uniqueness
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
801288-89-1 |
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Molecular Formula |
C13H10ClN3O5 |
Molecular Weight |
323.69 g/mol |
IUPAC Name |
6-chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H10ClN3O5/c1-22-10-5-2-7(6-15-10)16-12-9(17(20)21)4-3-8(14)11(12)13(18)19/h2-6,16H,1H3,(H,18,19) |
InChI Key |
NTAAXNUDNCYMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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